molecular formula C8H8BrNO2 B13302608 3-Bromo-N-hydroxy-5-methylbenzamide

3-Bromo-N-hydroxy-5-methylbenzamide

Cat. No.: B13302608
M. Wt: 230.06 g/mol
InChI Key: KFACQVWMEDMNRK-UHFFFAOYSA-N
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Description

3-Bromo-N-hydroxy-5-methylbenzamide is an organic compound with a molecular formula of C8H8BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 3-position, a hydroxyl group at the N-position, and a methyl group at the 5-position of the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-hydroxy-5-methylbenzamide typically involves the bromination of 5-methylbenzamide followed by the introduction of a hydroxyl group at the N-position. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position. The hydroxylation step can be achieved using hydroxylamine or other suitable reagents under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-hydroxy-5-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce different hydroxylated or dehydroxylated derivatives.

Scientific Research Applications

3-Bromo-N-hydroxy-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-methylbenzamide: Similar structure but lacks the hydroxyl group.

    5-Methylbenzamide: Lacks both the bromine and hydroxyl groups.

    3-Bromo-5-methylbenzamide: Lacks the hydroxyl group.

Uniqueness

3-Bromo-N-hydroxy-5-methylbenzamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-N-hydroxy-5-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-5-2-6(8(11)10-12)4-7(9)3-5/h2-4,12H,1H3,(H,10,11)

InChI Key

KFACQVWMEDMNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NO

Origin of Product

United States

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